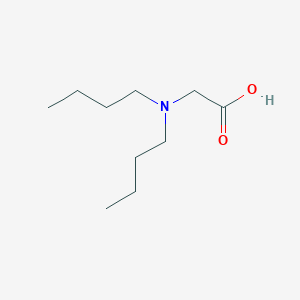

Di-n-butylglycine

Description

The exact mass of the compound Di-n-butylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Di-n-butylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-n-butylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dibutylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-7-11(8-6-4-2)9-10(12)13/h3-9H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZZKYYCIQQWKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286401 | |

| Record name | Di-n-butylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23590-03-6 | |

| Record name | NSC45484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-n-butylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone for determining the structure and conformation of Di-n-butylglycine and peptides containing it. ¹H NMR provides information on the number and types of protons, their chemical environments, and their coupling patterns, which are crucial for identifying the n-butyl groups and the glycine (B1666218) backbone. ¹³C NMR complements this by revealing the carbon skeleton. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HMBC (Heteronuclear Multiple Quantum Coherence/Correlation), are essential for establishing connectivity between protons and carbons, thereby confirming the molecular structure and assigning specific signals to atoms within the Di-n-butylglycine residue and the surrounding peptide chain.

Studies on peptides containing α,α-dialkylated residues, including Di-n-butylglycine (Dbg), have utilized NMR to probe solution conformations. For instance, in studies comparing Dbg with other dialkylated glycines like diethylglycine (Deg) and di-n-propylglycine (Dpg), NMR revealed differences in solvent exposure of backbone amide NH groups. In Dbg-containing peptides, the order of solvent exposure was typically Ala(1) > Dbg(2) > Ala(3), suggesting that the bulky n-butyl groups shield the Dbg residue's NH group to a lesser extent than in peptides with cyclic dialkylated residues. NMR data also indicated that Dbg peptides in solution often favor extended C5 conformations, contrasting with the β-turn structures observed in their crystalline states nih.gov. Low-temperature NMR studies on certain Dbg peptides have provided evidence for structural transitions, suggesting that in solution, these residues may adopt different conformations than those seen in the solid state nih.gov.

Conformational Preferences and Stereochemical Influence

Mass Spectrometry (MS) and MALDI-TOF MS for Structural Confirmation

Mass spectrometry, including Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) MS, is indispensable for confirming the molecular weight and elemental composition of Di-n-butylglycine and its incorporation into peptides or peptoids. These techniques provide precise mass-to-charge ratios (m/z) that correspond to the molecular ion or fragment ions, allowing for unambiguous identification. For Di-n-butylglycine, MS would confirm its expected molecular mass. In the context of peptides and peptoids, MALDI-TOF MS is commonly used to verify the intact mass of synthesized molecules, ensuring the correct sequence and presence of modified residues like Dbg. For instance, in peptoid synthesis, MALDI-TOF MS is employed to analyze the resulting polymers, with mass differences between individual signal distributions reflecting the mass of the repeat unit, thus confirming the incorporation of N-n-butylglycine residues tu-dresden.dechemrxiv.org. Fragmentation patterns obtained from MS/MS experiments can further elucidate the sequence and structural integrity of peptides containing Dbg chemrxiv.org.

Circular Dichroism (CD) and UV-Visible Spectroscopy for Conformation

CD spectroscopy is a powerful tool for probing the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules, providing spectral signatures characteristic of α-helices, β-sheets, β-turns, and random coil conformations. UV-Visible spectroscopy, while less direct for secondary structure, can be used to monitor chromophores within a peptide or to study conformational changes if they involve electronic transitions.

Studies comparing peptides with acyclic dialkylated residues like Dbg, Dpg, and Deg have utilized CD spectroscopy to differentiate their solution conformations. These studies have shown that Dbg peptides, in contrast to the β-turn structures observed in crystals, tend to favor extended C5 conformations in solution, as evidenced by distinct CD spectral profiles compared to peptides adopting β-turns nih.gov. The CD spectra clearly highlight the conformational differences between these dialkylated amino acid residues in solution.

X-ray Crystallography of Di-n-butylglycine Containing Structures

Crystal Structures of Peptides and Peptoids with Di-n-butylglycine

Research has established the crystal state conformations of peptides containing α,α-dialkylated residues, including Di-n-butylglycine (Dbg). For example, peptides like Boc-Ala-Dbg-Ala-OMe have been analyzed. In some instances, such as Boc-Ala-Dbg-Ala-OMe, the peptides adopt distorted type II β-turn conformations, with the Dbg residue at the corner of the turn. However, the observed conformational angles at the Dbg residue deviate from ideal values for a type II β-turn, and the distances for potential intramolecular hydrogen bonds are too long to be formed nih.govcapes.gov.br. In other studies, a nonapeptide containing the α,α-di-n-butylglycyl (Dbg) residue revealed a mixed 3₁₀-α-helical conformation in its crystal structure. In this nonapeptide, the Dbg residue exhibited specific φ, ψ values (-40°, -37° and -46°, -40° in two different crystal forms), with the n-butyl side chains predominantly extended. The peptide molecules packed into helical columns within the crystal lattice nih.govias.ac.in. The observation of helical conformations at Dbg residues suggests that these α,α-dialkylated glycine derivatives can stabilize helical peptide structures nih.govias.ac.in. Furthermore, the backbone bond angle N-Cα-C' (tau) at Dbg residues in crystal structures has been noted to be greater than or equal to 110 degrees, which is consistent with theoretical predictions favoring helical conformations nih.govresearchgate.net.

The incorporation of Di-n-butylglycine into peptides can lead to a variety of conformations, including β-turns and helical structures, depending on the peptide sequence and context. The bulky nature of the n-butyl groups plays a significant role in dictating these conformations and influencing crystal packing nih.govnih.govias.ac.inresearchgate.net.

The chemical compound Di-n-butylglycine, more precisely known as N,N-di-n-butylglycine, is an N-alkylated derivative of the amino acid glycine. The presence of two n-butyl groups on the nitrogen atom significantly influences its structural, conformational, and physicochemical properties, particularly when incorporated into peptide or peptoid structures. Research employing computational chemistry and structural analysis has shed light on these influences.

Synthetic Methodologies and Chemical Derivatization of Di N Butylglycine

Classical and Established Synthetic Routes to Di-n-butylglycine

Traditional methods for synthesizing N-alkylated α-amino acids have primarily relied on two main strategies: the reaction of an amine with a suitable glycine (B1666218) precursor or the alkylation of glycine itself. mdpi.com These established routes are widely documented and provide reliable, albeit sometimes inefficient, pathways to the target molecule.

Amination strategies involve the formation of the crucial carbon-nitrogen bond by reacting di-n-butylamine with a two-carbon electrophile that contains or can be converted to a carboxylic acid function.

One of the most direct methods is the nucleophilic substitution of a haloacetic acid. For instance, the reaction of di-n-butylamine with chloroacetic acid provides a straightforward route to Di-n-butylglycine. This type of aminolysis is a well-established method for preparing N-alkylglycine derivatives. mdpi.com The reaction proceeds by the nucleophilic attack of the secondary amine on the α-carbon of chloroacetic acid, displacing the chloride ion.

Another significant amination-based approach is reductive amination . This method typically involves the reaction of a secondary amine with a glyoxylic acid derivative, followed by reduction of the initially formed enamine or iminium intermediate. While direct alkylation of amines can be difficult to control, reductive amination offers a more controlled pathway to form the N-C bond. masterorganicchemistry.com The reaction between di-n-butylamine and glyoxylic acid, in the presence of a suitable reducing agent, can yield Di-n-butylglycine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Dibutyltin dichloride has also been shown to catalyze the direct reductive amination of aldehydes and ketones with dialkylamines in the presence of phenylsilane as the reductant. organic-chemistry.org

| Precursor | Reagent | Reducing Agent | Key Features |

| Glyoxylic Acid | Di-n-butylamine | Sodium Cyanoborohydride (NaBH₃CN) | Selective reduction of the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com |

| Ethyl Glyoxylate | Di-n-butylamine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild reducing agent, tolerant of many functional groups. organic-chemistry.org |

| Glyoxylic Acid | Di-n-butylamine | Phenylsilane / Dibutyltin dichloride | Catalytic system avoiding stoichiometric inorganic reductants. organic-chemistry.org |

Alkylation strategies involve forming the N-butyl bonds by reacting a glycine precursor with a butylating agent. The direct N-alkylation of unprotected glycine with alkyl halides is a challenging method because it is difficult to control the degree of alkylation, often leading to a mixture of mono-, di-, and tri-alkylated products, including quaternary ammonium salts. nih.gov

A more controlled approach involves the alkylation of a glycine ester, such as glycine tert-butyl ester. The ester group protects the carboxylic acid and improves solubility in organic solvents. The reaction of glycine tert-butyl ester with two equivalents of an n-butyl halide (e.g., n-butyl bromide) in the presence of a non-nucleophilic base can yield Di-n-butylglycine tert-butyl ester. Subsequent hydrolysis of the ester group then provides the desired Di-n-butylglycine. Phase-transfer catalysis has been employed for the asymmetric alkylation of protected glycine derivatives, showcasing a method to control stereochemistry in related systems. researchgate.net

Green Chemistry Principles in Di-n-butylglycine Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly being applied to the synthesis of amino acid derivatives. researchgate.net

A key aspect of green chemistry is the choice of solvent. Many classical organic reactions utilize volatile and often toxic solvents like dichloromethane or toluene. nih.gov A greener alternative is the use of water as a reaction medium. The synthesis of N-substituted glycine derivatives has been successfully demonstrated in water, eliminating the need for hazardous organic solvents. nih.govacs.org For example, the reaction of an alkylamine with chloroacetic acid can be carried out in an aqueous solution, simplifying the workup procedure and reducing the environmental impact. acs.org Such aqueous methods are not only safer but also often more cost-effective.

Another green approach is the direct N-alkylation of amino acids using alcohols as the alkylating agents, which produces water as the only byproduct. nih.gov This atom-economical approach avoids the use of alkyl halides, which generate stoichiometric amounts of salt waste.

| Green Chemistry Principle | Application in Di-n-butylglycine Synthesis | Environmental Benefit |

| Safer Solvents | Using water instead of chlorinated or aromatic organic solvents for amination reactions. nih.govacs.org | Reduces toxicity, flammability, and environmental pollution. |

| Atom Economy | Direct coupling of glycine precursors with n-butanol instead of n-butyl halides. nih.gov | Maximizes the incorporation of starting materials into the final product, with water as the only byproduct. |

| Waste Prevention | Catalytic methods that minimize the use of stoichiometric reagents. organic-chemistry.org | Reduces the formation of inorganic salt byproducts that require disposal. |

The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency and selectivity under milder conditions. For the synthesis of N-alkylated amino acids, catalytic systems can offer significant advantages over traditional stoichiometric methods. nih.gov

For instance, an iron-catalyzed system has been developed for the direct N-alkylation of unprotected amino acids with alcohols. nih.gov This method provides a sustainable alternative to conventional alkylation using alkyl halides or reductive amination with stoichiometric reducing agents. The use of an earth-abundant and non-toxic metal like iron makes the process more environmentally friendly and economically viable. Similarly, ruthenium and dibutyltin complexes have been explored as catalysts for reductive amination processes, reducing the reliance on less desirable reductants. organic-chemistry.orgorganic-chemistry.org These catalytic approaches represent a significant step towards the sustainable production of compounds like Di-n-butylglycine.

Synthesis of Di-n-butylglycine Derivatives for Polymerization

To facilitate the polymerization of Di-n-butylglycine into well-defined polypeptoids, it must first be converted into an activated monomer. N-Thiocarboxyanhydrides (NTAs) and N-Phenoxycarbonyl (NPC) derivatives are two important classes of such monomers.

N-Thiocarboxyanhydride (NTA) Monomer Synthesis

N-substituted N-thiocarboxyanhydrides (NNTAs) are versatile monomers for the ring-opening polymerization (ROP) to produce polypeptoids. They offer good stability and tolerance to various nucleophilic impurities springernature.comacs.org. The synthesis of an NTA from the parent N,N-disubstituted amino acid, such as Di-n-butylglycine, generally follows a well-established route. A common method involves the cyclization of an N-alkoxythiocarbonyl amino acid precursor using a ring-closing reagent like phosphorus tribromide (PBr₃) frontiersin.org.

While a specific protocol for Di-n-butylglycine is not detailed in the reviewed literature, the synthesis of the closely related N-butylglycine NTA (NBG-NTA) has been reported acs.orgresearchgate.net. The general synthetic pathway would involve:

Thiocarbonylation: Reaction of Di-n-butylglycine with a reagent like ethoxythiocarbonyl chloride to form N-ethoxythiocarbonyl-di-n-butylglycine.

Cyclization: Treatment of the precursor with a dehydrating/cyclizing agent such as PBr₃ to yield the Di-n-butylglycine NTA monomer.

This approach allows for the creation of polymerizable monomers that can be used to synthesize high molecular weight polypeptoids with controlled structures researchgate.netnih.gov.

N-Phenoxycarbonyl N-Substituted Glycine (NPC) Monomer Synthesis

N-Phenoxycarbonyl N-substituted glycines (NNPCs) are another class of stable, crystalline monomers that can be used to synthesize polypeptoids via polycondensation, which proceeds with the elimination of phenol and carbon dioxide researchgate.net. The synthesis of these monomers is often more straightforward than that of N-carboxyanhydrides (NCAs) or NTAs.

A facile method for synthesizing NPC monomers involves a two-phase reaction system that avoids the need for laborious purification techniques . The synthesis of N-phenoxycarbonyl-N-butyl glycine (NBG-NPC), a close structural analog of the Di-n-butylglycine derivative, has been explicitly described researchgate.netacs.org. The procedure involves reacting N-butyl glycine hydrochloride with phenyl chloroformate (PCF) in a biphasic system of water and an organic solvent like methyl tert-butyl ether (MTBE), with sodium bicarbonate as the base acs.org.

Applying this method to Di-n-butylglycine would involve:

Dissolving Di-n-butylglycine and sodium bicarbonate in water.

Adding an organic solvent (e.g., chloroform, MTBE) and phenyl chloroformate.

Stirring the two-phase mixture, followed by separation, acidification of the aqueous phase, and extraction of the product.

This method provides high yields of the desired NPC monomer, which can then be used for controlled polymerization reactions acs.org.

Solid-Phase Synthesis Techniques for Di-n-butylglycine Integration

Solid-phase synthesis is the method of choice for the controlled, stepwise assembly of sequence-defined oligomers like peptides and peptoids. It allows for the use of excess reagents to drive reactions to completion, with easy purification by simple filtration and washing of the resin-bound product nih.gov.

Incorporation into Oligomeric Structures (e.g., Peptoids)

Peptoids, or poly(N-substituted glycine)s, are a major class of peptidomimetic oligomers valued for their proteolytic stability and chemical diversity nih.govescholarship.org. The most common method for their synthesis is the submonomer method , developed by Zuckermann and coworkers escholarship.org. This robust, iterative two-step process builds the peptoid chain on a solid support:

Acylation: The resin-bound amine is acylated with a haloacetic acid, typically bromoacetic acid, activated by a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) escholarship.orgmdpi.com. This extends the backbone by one glycine unit.

Displacement: A primary amine, which defines the side chain of the monomer, is added. It displaces the bromide via an SN2 reaction, forming the N-substituted glycine residue escholarship.orgmdpi.com.

This submonomer approach is highly efficient for incorporating a vast array of side chains via readily available primary amines. However, because Di-n-butylglycine is a secondary amine itself, it cannot be incorporated using the displacement step of the submonomer method.

Instead, to integrate a pre-formed N,N-disubstituted amino acid like Di-n-butylglycine, it must first be synthesized as a protected monomer (e.g., Fmoc-di-n-butylglycine). This monomer is then incorporated into the growing chain on the solid support using standard peptide coupling protocols, as described in section 2.3.1. This approach is fully compatible with peptoid synthesis, allowing for the creation of peptide-peptoid hybrid structures where Di-n-butylglycine residues can be placed at specific positions within the sequence nih.gov.

| Technique | Description | Applicability to Di-n-butylglycine |

|---|---|---|

| Submonomer Synthesis (Acylation/Displacement) | Iterative two-step method using haloacetic acid and a primary amine to build the peptoid backbone and side chain simultaneously. | Not directly applicable for incorporation, as Di-n-butylamine is not a primary amine. |

| Monomer Incorporation (Peptide Coupling) | Uses a pre-synthesized, N-terminally protected monomer (e.g., Fmoc-di-n-butylglycine) which is coupled to the growing chain using standard peptide coupling reagents. | The standard method for integrating Di-n-butylglycine into a solid-phase synthesis workflow. |

Chemical Reactivity and Mechanistic Investigations

Reaction Kinetics and Thermodynamics of Di-n-butylglycine Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms and rates of chemical processes. For compounds related to Di-n-butylglycine, this includes the polymerization of N-butylglycine monomers and associated side reactions.

The polymerization of N-butylglycine, particularly via its N-carboxyanhydride (NCA) derivative, N-butyl N-carboxyanhydride (Bu-NCA), has been extensively studied. N-heterocyclic carbene (NHC)-mediated zwitterionic polymerization is a prominent method for synthesizing poly(N-butylglycine)s (PNBGs) acs.orgnih.govnih.gov. Kinetic studies reveal that the polymerization rate and control over polymer molecular weight (MW) are significantly influenced by the solvent's dielectric properties and the specific NHC structure acs.orgnih.gov. In low dielectric solvents like tetrahydrofuran (B95107) (THF) or toluene, propagating intermediates maintain cyclic architectures, leading to quasi-living polymerization behavior with suppressed side reactions acs.orgnih.gov. Conversely, in high dielectric solvents, chain ends dissociate, allowing side reactions to compete with propagation, diminishing MW control acs.orgnih.gov.

Acid-promoted polymerizations of N-substituted glycine (B1666218) N-carboxyanhydrides (NPCs) and N-thiocarboxyanhydrides (NNTAs), including N-butyl glycine NPC (NBG-NPC) and N-butyl glycine NTA (NBG-NTA), have also been investigated figshare.comacs.org. For instance, NBG-NPC polymerization catalyzed by acetic acid yields polymers with designable molecular weights and low dispersities (Đ < 1.11) figshare.com. Similarly, acetic acid acts as a promoter for NNTA polymerization in polar solvents, achieving controlled polymerizations with low dispersities (1.06–1.21) acs.org. Kinetic investigations often demonstrate a first-order dependence of the propagation rate on monomer and initiator/promoter concentrations lsu.eduresearchgate.net.

Table 3.1.1: Summary of N-Butylglycine Monomer Polymerization Characteristics

| Monomer | Initiator/Catalyst | Solvent | Typical MW Control | Typical PDI | Key Kinetic Observation | Reference(s) |

| Bu-NCA | NHC | THF/Toluene | Good | <1.15 | Solvent-dependent rate and MW control; suppressed side reactions in low dielectric solvents | acs.orgnih.govnih.gov |

| Bu-NCA | Benzyl alcohol + TMG | THF | Controlled | 1.04-1.08 | First-order dependence on monomer and initiator | lsu.edu |

| Bu-NCA | DBU | Various | Controlled | 1.02-1.12 | First-order dependence on monomer and DBU | researchgate.net |

| NBG-NPC | Acetic acid | Various | Designable | <1.11 | Controlled polymerization with low dispersities | figshare.com |

| NBG-NTA | Acetic acid (promoter) | Polar Solvents | High MW | 1.06-1.21 | Acetic acid accelerates polymerization, suppresses decomposition | acs.org |

During the polymerization of N-butylglycine monomers, several side reactions can occur, affecting the control over polymer architecture and molecular weight. In high dielectric solvents, the dissociation of zwitterionic propagating species can lead to conventional anionic polymerization mechanisms where side reactions compete with chain propagation acs.orgnih.gov. A notable side reaction is transamidation, which can significantly diminish control over polymer molecular weight acs.orgnih.gov. In some N-carboxyanhydride (NCA) polymerizations, oligomers may undergo backbiting to form cyclic byproducts such as 1,4-dialkylpiperazine-2,5-diones (DAPs) figshare.com. However, the use of low dielectric solvents in NHC-mediated polymerizations helps to suppress these side reactions, contributing to a quasi-living polymerization behavior acs.orgnih.gov.

Role as a Ligand in Coordination Chemistry Studies

Di-n-butylglycine derivatives can function as ligands in coordination chemistry, forming complexes with various metal centers. The nature of these complexes is influenced by the ligand's structure and its coordination modes.

N,N-di-n-butylglycinate has been reported to form complexes with copper(II) sci-hub.se. In these complexes, the carboxylate function can act as a bridging ligand, leading to the formation of polymeric aggregates sci-hub.se. The coordination environment around the copper(II) ion in such complexes often involves a centrosymmetric, trans "square" planar arrangement of nitrogen and oxygen donor atoms sci-hub.se. Generally, metal ions coordinate with ligands through donor atoms, such as nitrogen (N-donor ligands), to form coordination complexes with diverse geometries, including octahedral and square planar arrangements nih.govazom.comlibretexts.orgresearchgate.netwikipedia.org. The specific metal ion and the ligand's denticity dictate the stoichiometry and geometry of the resulting complex nih.govmdpi.com.

Enzymatic Interactions and Reaction Mechanisms

Di-n-butylglycine derivatives have been investigated for their interactions with enzymes, particularly in the context of enzyme inhibition.

One notable interaction involves 2,2-di-n-butylglycine, which has been identified as a competitive inhibitor of isoleucine 2-epimerase from Lactobacillus buchneri nih.gov. Kinetic studies have determined its inhibition constant (Ki) to be 11.0 ± 0.2 mM nih.gov. This interaction suggests that the enzyme's active site possesses a hydrophobic binding pocket that is sufficiently plastic to accommodate bulky gem-dialkyl substitutions at the α-carbon of amino acids. The enzyme's amenability to binding such structures indicates that amino acid racemases and epimerases can be effectively inhibited by substrate-product analogues (SPAs) if their active sites are capacious nih.gov. The mechanism of inhibition is competitive, meaning the inhibitor binds to the same active site as the substrate, thereby reducing the enzyme's activity.

Compound List

Structure Activity Relationships Sar in Biochemical and Biophysical Contexts

Influence of Di-n-butylglycine on Macromolecular Properties

The incorporation of di-n-butylglycine, a non-natural amino acid, into peptides and peptoids can significantly influence their structural and functional characteristics. The presence of two n-butyl groups on the glycine (B1666218) nitrogen imparts unique properties that affect solubility, stability, and intermolecular interactions.

Impact on Peptide/Peptoid Solubility and Stability

In the context of peptoids, which are oligomers of N-substituted glycines, the absence of backbone amide protons means that secondary structures are not stabilized by traditional hydrogen bonding. nih.govnih.gov Instead, steric and electronic interactions between the N-substituted side chains play a crucial role in determining the conformation. researchgate.net The incorporation of bulky side chains, such as the di-n-butyl groups of di-n-butylglycine, can enforce conformational rigidity. nih.gov This can lead to more defined secondary structures, such as helices, which can be stable across a range of solvents and temperatures. researchgate.netnih.gov

Furthermore, the N-substituted backbone of peptoids, including those containing di-n-butylglycine, renders them resistant to proteolytic degradation. researchgate.netnih.gov This enhanced stability is a significant advantage in the development of therapeutic peptides.

The conformational flexibility of a peptide can also influence its solubility. While linear peptides composed of flexible residues like glycine can adopt many conformations, leading to extensive intermolecular contacts and potentially lower solubility, conformationally constrained peptides, such as cyclic peptides, may exhibit higher solubility. nih.gov The steric bulk of di-n-butylglycine can act as a form of conformational constraint, potentially influencing solubility in a manner analogous to cyclization by reducing the entropic penalty of ordering upon dissolution.

Role in Protein-Protein and Peptide-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their dysregulation is implicated in numerous diseases. nih.govnih.gov Consequently, the development of molecules that can modulate these interactions is a major focus of therapeutic research. nih.govresearchgate.net Peptides and their mimetics, including peptoids, have emerged as promising candidates for the inhibition of PPIs. nih.govnih.gov

The design of peptide-based PPI inhibitors often involves mimicking the secondary structures, such as α-helices, that are commonly found at the interface of interacting proteins. nih.govnih.gov Peptoids containing N-substituted glycines like di-n-butylglycine can be engineered to adopt stable helical conformations, making them suitable scaffolds for presenting key binding residues to a protein target. nih.govnih.gov The proteolytic stability of the peptoid backbone is an additional advantage in this context. nih.gov

Molecular Basis of Enzyme-Ligand Interactions

The specific and high-affinity binding of ligands to enzymes is a cornerstone of biological function and drug design. The unique structural features of di-n-butylglycine can influence its interactions with enzyme active sites.

Hydrophobic Pocket Tolerance and Gem-Dialkyl Substitution Effects

Enzyme active sites often contain hydrophobic pockets that accommodate nonpolar residues of their substrates. The two n-butyl groups of di-n-butylglycine provide a significant hydrophobic character, making it well-suited to interact with and occupy such pockets.

The presence of two alkyl groups on the same carbon atom, known as gem-dialkyl substitution, can have a profound impact on molecular conformation and reactivity, an observation often referred to as the Thorpe-Ingold effect or gem-dimethyl effect. wikipedia.org This effect suggests that increasing steric bulk can favor certain conformations and accelerate intramolecular reactions by altering bond angles and reducing the entropic cost of achieving a reactive conformation. wikipedia.org In the context of di-n-butylglycine, the two n-butyl groups attached to the nitrogen atom can be considered analogous to a gem-dialkyl substitution on the α-carbon in terms of steric hindrance around the backbone.

This steric bulk can pre-organize the conformation of a peptide or peptoid containing di-n-butylglycine, potentially leading to a more favorable geometry for binding to an enzyme's active site. This pre-organization can reduce the entropic penalty of binding, thereby increasing the binding affinity. The Thorpe-Ingold effect has been shown to enhance catalytic efficiency in supramolecular systems by factors of 4.5 to 9.1 through the substitution of a methylene (B1212753) group with cyclohexylidene or adamantylidene moieties, which are also forms of gem-dialkyl substitution. wikipedia.org

Competitive Inhibition Mechanisms and Binding Affinities

Competitive inhibitors are molecules that reversibly bind to the active site of an enzyme, preventing the substrate from binding. khanacademy.org This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. khanacademy.org

A molecule containing di-n-butylglycine could act as a competitive inhibitor if its structure, or a portion of it, resembles the natural substrate of an enzyme, allowing it to bind to the active site. The hydrophobic di-n-butyl groups could play a crucial role in this binding by interacting with a hydrophobic pocket within the active site.

The strength of the interaction between an inhibitor and an enzyme is quantified by the inhibition constant (Ki) or the dissociation constant (Kd). nih.govmalvernpanalytical.com A smaller Ki or Kd value indicates a higher binding affinity. malvernpanalytical.com The binding affinity is determined by the rates of association and dissociation of the inhibitor-enzyme complex. nih.gov

The binding affinity of a di-n-butylglycine-containing inhibitor would be influenced by a combination of factors, including hydrophobic interactions, van der Waals forces, and any potential hydrogen bonds or electrostatic interactions. The pre-organization of the inhibitor's conformation due to the steric bulk of the di-n-butyl groups could contribute to a more favorable binding free energy and thus a lower Ki value.

Table 1: Key Kinetic Parameters in Enzyme Inhibition

| Parameter | Description | Impact of Competitive Inhibitor |

| Vmax | The maximum rate of the reaction when the enzyme is saturated with substrate. | Unchanged |

| Km | The substrate concentration at which the reaction rate is half of Vmax; an inverse measure of the substrate's affinity for the enzyme. | Increased |

| Ki | The inhibition constant; a measure of the inhibitor's binding affinity to the enzyme. | A lower Ki indicates a more potent inhibitor. |

Interactions with Nucleic Acids and Serum Albumins

The ability of small molecules to interact with biological macromolecules like nucleic acids and serum albumins is of significant interest in pharmacology and molecular biology.

Small molecules can interact with DNA and RNA through various modes, including groove binding, intercalation between base pairs, and electrostatic interactions with the phosphate (B84403) backbone. instras.comnih.gov The binding mode is largely determined by the structure, size, and charge of the molecule. instras.com While there is no specific data on the interaction of di-n-butylglycine with nucleic acids, its hydrophobic and non-planar nature makes it an unlikely candidate for classical intercalation, which typically requires a planar aromatic system. It is also unlikely to engage in strong electrostatic interactions due to its neutral character under physiological conditions. Any potential interaction would likely be weak and non-specific, possibly involving hydrophobic interactions if a suitable binding pocket were available on the nucleic acid or an associated protein.

Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are abundant transport proteins in the blood that bind to a wide variety of endogenous and exogenous ligands, including many drugs. nih.govbiointerfaceresearch.com This binding can significantly affect the pharmacokinetic properties of a drug. biointerfaceresearch.com HSA has two major drug binding sites, known as Sudlow site I and site II, which are located in subdomains IIA and IIIA, respectively. nih.gov

Studies have shown that dansylglycine, a fluorescently labeled glycine derivative, interacts strongly with site II of HSA. nih.gov While di-n-butylglycine is structurally different, this finding suggests that glycine derivatives can bind to serum albumin. The hydrophobic n-butyl groups of di-n-butylglycine would likely favor binding to the hydrophobic pockets within the drug-binding sites of serum albumins. The binding affinity would be influenced by the degree to which the di-n-butylglycine moiety can be accommodated within these sites and the strength of the resulting hydrophobic and van der Waals interactions. The interaction of palladium(II) complexes with N-substituted glycine ligands (methyl-, propyl-, and amyl-glycine) and HSA has been investigated, revealing that these complexes can denature the protein at certain concentrations and that the number of binding sites and cooperativity of binding are dependent on the alkyl chain length of the glycine derivative. researchgate.net This suggests that di-n-butylglycine, as a ligand or part of a larger molecule, could also interact with and potentially alter the conformation of serum albumin.

Conformational Landscape and Functional Modulation

Peptoids, or oligo(N-substituted glycines), are recognized for their high conformational flexibility compared to peptides. nih.gov This is due to the side chain being attached to the backbone nitrogen instead of the α-carbon, which eliminates the possibility of backbone hydrogen bonding that dictates secondary structures like alpha-helices and beta-sheets in proteins. pnas.org

The relationship between a peptoid's three-dimensional shape and its ability to be recognized by biological targets is a cornerstone of its function. Despite their flexibility, peptoids can adopt stable, defined secondary structures, which is crucial for designing molecules that can bind to proteins. digitellinc.com The ability to constrain the conformation of a peptoid is a key strategy in the rational design of protein ligands. digitellinc.com By introducing specific substituents, researchers can encourage the peptoid to fold into a predictable shape, enhancing its binding affinity and specificity for a target protein. nih.govdigitellinc.com The absence of a rigid, predetermined structure allows for an adaptable fit to various biological targets, but for high-affinity interactions, a more defined conformation is often necessary.

The arrangement of hydrophobic and polar residues along a peptoid chain—its hydrophobic patterning—is a critical determinant of its conformational landscape. nih.govchemrxiv.org Hydrophobic interactions are a major driving force in the folding of peptoid structures. nih.govaps.org

A study utilizing a model system of 20-mer peptoids composed of polar glycine and hydrophobic N-butylglycine residues systematically explored this relationship. nih.govchemrxiv.org By creating a vast library of unique sequences, researchers were able to identify nine distinct classifications of conformational disorder based on how the peptoids folded. nih.govchemrxiv.org This work demonstrates that the specific sequence and patterning of hydrophobic N-butylglycine units directly govern the conformational ensemble, highlighting a key design principle for developing peptoid-based materials with controlled structures and functions. nih.gov

Thermoresponsive Behavior of Poly(N-butylglycine) Copolymers

Thermoresponsive polymers are materials that exhibit a reversible change in their physical properties, particularly solubility in a solvent, in response to temperature changes. beilstein-journals.orgresearchgate.netnih.gov This behavior is characterized by a critical solution temperature. Polymers that are soluble at lower temperatures and become insoluble upon heating exhibit a Lower Critical Solution Temperature (LCST). researchgate.net Conversely, those that are insoluble at lower temperatures and become soluble upon heating have an Upper Critical Solution Temperature (UCST). beilstein-journals.orgacs.org

The thermoresponsive behavior of poly(N-substituted glycine)s, or polypeptoids, is highly dependent on the structure of the N-substituted side chain. acs.org The balance between hydrophilic and hydrophobic characteristics dictates whether the polymer will exhibit LCST or UCST behavior and at what temperature the transition occurs. nih.gov

Advanced Applications in Chemical Synthesis and Chemical Biology

Di-n-butylglycine in Peptide and Peptoid Design

Di-n-butylglycine serves as a versatile building block in the creation of peptides and peptoids, enabling the design of molecules with enhanced stability, altered secondary structures, and specific biological activities.

As a non-proteinogenic amino acid, Di-n-butylglycine offers a distinct structural motif compared to natural amino acids. Its α,α-disubstitution, particularly with the bulky n-butyl groups, sterically hinders the peptide backbone, influencing its conformational landscape. Research has shown that such dialkylated amino acids, including Di-n-butylglycine, tend to promote fully extended backbone conformations and act as "β-breakers," disrupting the formation of β-sheet structures nih.govresearchgate.netpitt.edubac-lac.gc.caresearchgate.netresearchgate.netresearchgate.net. This property is particularly useful in designing peptidomimetics that can inhibit protein aggregation, such as amyloid fibrils, by capping or disrupting existing β-sheets nih.gov.

| Residue Type | Conformation Promoted | Effect on Folded Stability | Notes |

| Di-n-butylglycine (Dbg) | Fully extended chains, distorted type II β-turns | Moderate destabilization | Caps β-sheets, prevents amyloid fibril formation; C5 conformation stabilized by intramolecular H-bond. |

| Di-n-propylglycine (Dpg) | Fully extended chains, distorted type II β-turns | Moderate destabilization | Similar effects to Dbg. |

| Diethylglycine (Deg) | Fully extended chains | Moderate destabilization | Shorter alkyl chains than Dbg. |

| α-Aminoisobutyric acid (Aib) | Helical structures, β-breakers | Variable | Promotes helices, disfavors β-sheets. |

The unique structural influence of Di-n-butylglycine on peptide backbone conformation, promoting extended structures and disrupting β-sheets, can be leveraged in the design of novel biopolymers. While direct evidence for Di-n-butylglycine conferring protein resistance is limited in the reviewed literature, its ability to dictate specific secondary structures and influence polymer chain packing is foundational for creating materials with controlled surface properties. By incorporating Dbg as a monomer or co-monomer, researchers can engineer polymers with specific spatial arrangements of side chains and backbone segments, which in turn can affect their interaction with biological macromolecules, including proteins. The hydrophobic nature imparted by the butyl groups could also be a factor in modulating polymer surface energy and interactions, although protein resistance is typically achieved through highly hydrophilic or zwitterionic moieties. Further research into Dbg-containing polymers may reveal specific structural motifs that inherently resist non-specific protein adsorption.

Di-n-butylglycine derivatives play a role in the development of sophisticated bioconjugation strategies. The incorporation of sterically hindered α,α-dialkylated amino acids, such as Dbg, is facilitated through specialized synthetic methods, including the use of α-azido carboxylic acid equivalents researchgate.net. These modified amino acids can then be integrated into peptides using techniques like the Staudinger ligation, a bioorthogonal reaction that allows for precise conjugation.

Furthermore, Di-n-butylglycine is utilized in solid-phase peptide synthesis (SPPS) for the construction of complex biomolecular conjugates. It serves as a component in the synthesis of peptide-spacer-lipid conjugates, which are crucial for targeting liposomes in drug delivery systems google.comgoogle.com. These conjugates enable the precise attachment of peptide ligands to liposomal carriers, enhancing their specificity and efficacy in reaching target tissues or cells.

| Bioconjugation Strategy | Role of Di-n-butylglycine (Dbg) | Linkage/Method | Application Example |

| Staudinger Ligation | Incorporated via α-azido carboxylic acid derivatives. | Azide-phosphine reaction (Staudinger ligation) | Building block for modified peptides. |

| Peptide Conjugation | Used in solid-phase synthesis of peptide-spacer-lipid conjugates. | Amide bond formation (standard SPPS) | Targeted liposomes for drug delivery. |

Catalytic Applications and Ligand Design

The structural features of Di-n-butylglycine, including its potential to coordinate with metal ions and its influence on molecular conformation, suggest its utility in catalytic systems and ligand design.

Di-n-butylglycine has been investigated for its interactions within biological catalytic systems, specifically as an inhibitor of enzymes. For instance, it has been shown to act as a competitive inhibitor for Isoleucine 2-Epimerase (LbIleE) from Lactobacillus buchneri, with a reported inhibition constant (Ki) of 11.0 ± 0.2 mM researchgate.net. This interaction highlights the ability of the enzyme's active site to accommodate the gem-dialkyl substitution at the α-carbon of Dbg, demonstrating the plasticity of such active sites. Such studies are valuable for understanding enzyme mechanisms and for designing enzyme-targeted therapeutic agents or probes. While not acting as a catalyst itself in this context, its interaction provides insights into molecular recognition within catalytic environments, which can inform the design of artificial catalytic systems.

| Enzyme System | Interaction Type | Di-n-butylglycine Role | Inhibition Constant (Ki) | Significance |

| Isoleucine 2-Epimerase (LbIleE) | Competitive Inhibition | Inhibitor | 11.0 ± 0.2 mM | Demonstrates active site plasticity and tolerance for gem-dialkyl substitution, useful for mechanism studies. |

The chemical structure of Di-n-butylglycine, featuring both a tertiary amine nitrogen and a carboxylic acid group, provides potential coordination sites for metal centers. While direct examples of Di-n-butylglycine itself serving as a ligand in organometallic catalysis are not extensively detailed in the provided search results, its properties make it a candidate for ligand development. The steric bulk introduced by the two n-butyl groups can influence the coordination sphere around a metal catalyst, thereby affecting its activity, selectivity, and stability. Such steric control is a fundamental principle in designing ligands for asymmetric catalysis and other organometallic transformations. Di-n-butylglycine could potentially be modified or incorporated into more complex ligand architectures to create chiral environments or to fine-tune the electronic and steric properties of catalytic metal complexes. Its observed tolerance within enzyme active sites researchgate.net suggests a capacity for specific binding interactions that could be mimicked in the design of synthetic ligands.

Compound Names

Di-n-butylglycine (Dbg)

α-Aminoisobutyric acid (Aib)

Diethylglycine (Deg)

Di-n-propylglycine (Dpg)

Di-n-butylglycine methyl ester hydrochloride

Role in Combinatorial Chemistry and Library Synthesis

The field of combinatorial chemistry focuses on the systematic and repetitive synthesis of diverse molecular entities by combining various building blocks. This approach is fundamental to accelerating the discovery of new compounds with potential pharmaceutical or material applications.

N-substituted glycine (B1666218) oligomers, commonly known as α-peptoids, represent a significant class of synthetic polymers that mimic peptides but offer enhanced stability and tunable properties mdpi.comnih.govresearchgate.net. Di-n-butylglycine, or its specific derivatives like α,α-di-n-butylglycine (Dbg), can serve as valuable monomers in the construction of these peptoid libraries. The ease of synthesis and the ability to introduce a wide array of side chains, including the hydrophobic n-butyl groups, make peptoids ideal candidates for combinatorial library generation mdpi.comnih.govresearchgate.net. Solid-phase synthesis methodologies are particularly well-suited for creating diverse peptoid libraries, allowing for precise control over sequence and length, which is crucial for lead structure development in the pharmaceutical industry mdpi.comnih.govresearchgate.netgoogle.com. The incorporation of di-n-butylglycine units can introduce specific steric and hydrophobic characteristics into these libraries, expanding the chemical space accessible for discovery.

High-throughput screening (HTS) is an indispensable tool in modern chemical biology and drug discovery, enabling the rapid evaluation of vast compound libraries researchgate.netwikipedia.orgnih.govimtm.cznih.gov. HTS platforms employ automated robotics, sensitive detection systems, and sophisticated data processing to test millions of chemical substances against biological targets or pathways wikipedia.orgimtm.cz. Libraries synthesized using building blocks such as Di-n-butylglycine can be efficiently screened using these HTS methodologies. This allows researchers to quickly identify compounds exhibiting desired biological activities, such as enzyme inhibition, receptor binding, or cellular modulation, thereby accelerating the process of identifying potential therapeutic leads and understanding complex biological mechanisms researchgate.netwikipedia.orgnih.gov. The development of robust, miniaturized, and reproducible assays is paramount for the success of these large-scale screening campaigns nih.govimtm.cz.

Material Science Innovations

The unique structural attributes of Di-n-butylglycine and its polymeric forms are driving innovations in material science, particularly in the design of self-assembling systems and polymers with tailored properties.

Peptoids are recognized for their capacity to self-assemble into a variety of ordered nanostructures, including nanosheets, helical rods, and crystalline sheets, owing to their flexible backbones and tunable side chains nih.govresearchgate.net. The hydrophobic nature of the n-butyl groups in Di-n-butylglycine-containing peptoids can significantly influence these self-assembly processes, promoting the formation of specific supramolecular architectures through hydrophobic interactions peptoids.org. Furthermore, α,α-di-n-butylglycine (Dbg) residues have been incorporated into peptide sequences, where they affect conformational preferences and contribute to the self-assembly of ordered peptide structures acs.orgresearchgate.netdntb.gov.uaresearchgate.net. Amphiphilic block copolypeptoids, which may include N-butylglycine segments, can also self-assemble into structures like micelles, often exhibiting responsiveness to environmental stimuli such as temperature mdpi.com.

The inclusion of dialkylated amino acids, such as α,α-di-n-butylglycine (Dbg), in peptide sequences has been instrumental in the study and design of supramolecular structures acs.orgresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net. Crystal structure analyses have revealed how Dbg residues can influence peptide conformation, promoting helical structures and dictating specific molecular packing arrangements acs.orgresearchgate.netresearchgate.net. The steric bulk and hydrophobicity provided by the di-n-butyl substitution are key factors in directing the formation of complex supramolecular assemblies, including peptide double helices and other ordered arrangements researchgate.netdntb.gov.uaresearchgate.net. These studies underscore the role of specifically substituted amino acid derivatives in controlling the higher-order organization of molecular systems.

N-butylglycine (NBG) and its derivatives, particularly N-butylglycine N-thiocarboxyanhydrides (NBG-NTAs), serve as important monomers for synthesizing polypeptoids, a class of polymers with highly tunable properties researchgate.netmdpi.comacs.org. Polymers such as poly(N-butylglycine) (PNBG) and copolymers like poly(sarcosine-ran-N-butylglycine) [P(Sar-r-NBG)] exhibit significant thermoresponsive behavior, characterized by tunable lower critical solution temperatures (cloud point temperatures, Tcps) researchgate.netmdpi.comacs.orgacs.org.

The tunable Tcps of P(Sar-r-NBG)s are influenced by the molar fraction of sarcosine (B1681465) within the copolymer. For instance, studies have reported tunable Tcps ranging from 27 °C to 82 °C, depending on the specific composition researchgate.netacs.orgacs.org.

| Polymer Type | Sarcosine Molar Fraction (%) | Tunable Cloud Point Temperature (Tcps, °C) |

| Poly(sarcosine-r-N-butylglycine)s | 58–70 | 37–82 |

| Poly(sarcosine-r-N-butylglycine)s | Varies | 27–71 |

The hydrophobic character imparted by the N-butyl side chains also affects the solubility and self-assembly behavior of these polymers. Block copolymers incorporating N-butylglycine segments have demonstrated lower critical micelle concentrations and an enhanced capacity for hydrophobic components, making them suitable for applications such as drug delivery peptoids.org. Furthermore, these N-butylglycine-based polypeptoids exhibit good biocompatibility and controlled cytotoxicity, positioning them as promising materials for diverse biomedical and biotechnological applications researchgate.netacs.org.

Compound List:

Di-n-butylglycine

α,α-di-n-butylglycine (Dbg)

N-butylglycine (NBG)

Poly(N-butylglycine) (PNBG)

Poly(sarcosine-r-N-butylglycine) [P(Sar-r-NBG)]

Fmoc-di-n-butylglycine

Advanced Analytical Methodologies for Research Applications

Chromatographic Separations

Chromatographic techniques are indispensable for separating complex mixtures and determining the purity of chemical compounds. They are vital for isolating Di-n-butylglycine from reaction byproducts or for analyzing its composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purity determination of Di-n-butylglycine. It separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. HPLC methods are developed to achieve optimal separation, allowing for the quantification of Di-n-butylglycine and the detection of any impurities. Research into optimizing mobile phase composition, column selection (e.g., reversed-phase C18 columns), and detection wavelengths (e.g., UV detection around 230 nm) is key to robust analytical methods scielo.brresearchgate.net. Factors such as flow rate, mobile phase pH, and temperature can significantly influence retention times, necessitating careful method development and validation to ensure reproducibility chromatographyonline.comsepscience.com. While specific retention time data for Di-n-butylglycine are not universally published, methods for similar amino acid derivatives often involve mobile phases with acetonitrile (B52724) or methanol (B129727) and buffer systems, with retention times typically in the minutes range scielo.brresearchgate.net.

Supercritical Fluid Chromatography (SFC) for Diverse Analytes

Supercritical Fluid Chromatography (SFC) offers an alternative and often complementary separation technique, utilizing supercritical carbon dioxide as the mobile phase, often mixed with organic co-solvents like methanol tandfonline.comresearchgate.netsigmaaldrich.commdpi.com. SFC is particularly advantageous for the separation of chiral compounds and can provide faster analysis times and reduced organic solvent consumption compared to HPLC tandfonline.comnih.govshimadzu.com. Research has demonstrated the efficacy of SFC for separating amino acids and their derivatives, including N-protected amino acids tandfonline.comresearchgate.net. While specific SFC methods for Di-n-butylglycine are not extensively detailed in the literature, the principles applied to other N-alkylated amino acids suggest its applicability. SFC can be optimized using various chiral stationary phases and mobile phase additives to achieve enantioseparation or achiral separations of amino acid derivatives tandfonline.comresearchgate.netsigmaaldrich.comnih.gov.

Mass Spectrometry Techniques for Complex Systems

Mass spectrometry (MS) provides critical information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and structural fragments. This is invaluable for confirming the identity and assessing the purity of Di-n-butylglycine.

MALDI-TOF MS for Polymer Characterization and Sequencing

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for analyzing large molecules such as polymers, peptides, and proteins nih.govbruker.com. It is characterized by its ability to generate singly charged ions, simplifying data interpretation, and its speed, making it suitable for high-throughput analysis nih.govbruker.comresearchgate.net. While the primary application mentioned is polymer characterization and sequencing, MALDI-TOF MS is also broadly used for the analysis of amino acids and their derivatives nih.govresearchgate.net. Its application to Di-n-butylglycine would typically involve analyzing its molecular ion to confirm its mass. Studies on amino acid derivatives have shown that MALDI-TOF MS can provide insights into their structure through fragmentation patterns, aiding in the differentiation of isomers researchgate.netacs.org.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is another widely used soft ionization technique that is highly effective for analyzing polar and thermally labile compounds, including peptides and amino acid derivatives acs.orgacs.orgscispace.comnih.govrsc.org. ESI-MS typically produces multiply charged ions, which can be advantageous for analyzing very large molecules, but often requires prior chromatographic separation for complex mixtures researchgate.net. Research has utilized ESI-MS to confirm the identity and purity of Di-n-butylglycine derivatives within peptide structures scispace.comnih.govnih.govpsu.edunih.gov. For instance, ESI-MS has been employed to analyze N-phenoxycarbonyl-N-butyl glycine (B1666218), confirming its molecular ion and fragmentation patterns acs.org.

Spectroscopic Analysis for Detailed Structural Information

Spectroscopic methods provide detailed insights into the molecular structure, functional groups, and electronic properties of Di-n-butylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for elucidating the complete structure of organic molecules. It provides information about the connectivity of atoms, the chemical environment of nuclei (¹H, ¹³C), and can reveal conformational details. Studies involving peptides incorporating Di-n-butylglycine have utilized NMR spectroscopy to determine the conformational properties and structural differences compared to other dialkylated amino acids scispace.comnih.govpsu.edunih.gov. For example, NMR data has been used to delineate solvent-shielded NH groups and compare the conformations of peptides containing Di-n-butylglycine with those of other residues nih.govpsu.edu.

Infrared (IR) Spectroscopy: Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to vibrational modes. For Di-n-butylglycine, IR spectroscopy would reveal characteristic peaks associated with its amine, carboxylic acid, and alkyl chain functionalities nih.govuobabylon.edu.iqlibretexts.org. While specific IR spectra for Di-n-butylglycine are not detailed here, the technique is broadly applied to confirm the presence of key functional groups in organic compounds nih.govuobabylon.edu.iqlibretexts.org.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is related to electronic transitions within a molecule. This technique is useful for compounds with chromophores, such as conjugated systems. While Di-n-butylglycine itself does not possess strong chromophores, UV-Vis detection is commonly used in conjunction with HPLC to monitor the elution of derivatized amino acids or other compounds that absorb UV light scielo.br.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways with Enhanced Efficiency

The practical application of Di-n-butylglycine is contingent upon the availability of efficient and scalable synthetic routes. Current methodologies for the synthesis of N-substituted glycine (B1666218) derivatives often involve multi-step processes that can be time-consuming and may not be environmentally benign. Future research should prioritize the development of more streamlined and sustainable synthetic pathways.

One promising avenue is the exploration of "green" chemistry approaches. For instance, the synthesis of related N-substituted glycine derivatives has been achieved in aqueous media, eliminating the need for hazardous organic solvents. researchgate.netacs.org Future studies could adapt and optimize these aqueous methods for the specific synthesis of Di-n-butylglycine, potentially improving yield and reducing environmental impact.

Furthermore, investigating novel catalytic systems could lead to more efficient N-alkylation of glycine or its precursors. This could involve exploring enzymatic catalysis or advanced organometallic catalysts that can facilitate the dialkylation process with high selectivity and under milder reaction conditions. A comparative analysis of potential synthetic improvements is presented in Table 1.

Table 1: Potential Enhancements in the Synthesis of Di-n-butylglycine

| Current Approach | Potential Future Approach | Key Advantages of Future Approach |

|---|---|---|

| Multi-step synthesis in organic solvents | Single-pot, aqueous-based synthesis | Reduced reaction time, lower environmental impact, improved cost-effectiveness |

| Conventional heating | Microwave-assisted or flow chemistry synthesis | Accelerated reaction rates, improved process control and scalability |

| Stoichiometric reagents | Catalytic N-alkylation (enzymatic or organometallic) | Higher atom economy, increased selectivity, milder reaction conditions |

Deeper Exploration of Reactivity and Mechanistic Insights

A thorough understanding of the reactivity and reaction mechanisms of Di-n-butylglycine is fundamental to its application. The presence of two n-butyl groups on the nitrogen atom significantly influences its electronic and steric properties, distinguishing it from glycine and mono-alkylated derivatives.

Future mechanistic studies should focus on elucidating the kinetics and thermodynamics of its reactions. libretexts.org For example, investigating its behavior in polymerization reactions, such as the ring-opening polymerization of N-substituted N-carboxyanhydrides, could reveal its potential as a monomer for creating novel polypeptoids. researchgate.netacs.org Understanding the influence of the di-n-butyl substitution on polymerization kinetics and the properties of the resulting polymers would be a key research direction. acs.org

Moreover, detailed kinetic studies on its coordination chemistry with various metal ions would be valuable. The N,N-disubstituted nature of Di-n-butylglycine could lead to unique complexation behavior, which could be exploited in areas such as catalysis or the design of metal-based therapeutics.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. For Di-n-butylglycine, advanced computational studies can provide significant insights where experimental data is currently lacking.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity descriptors of Di-n-butylglycine. rsc.orgnih.govnih.gov Such studies, similar to those performed on other N-substituted glycine derivatives, can help in understanding its potential as a ligand and its reactivity in various chemical transformations. researchgate.net

Molecular dynamics (MD) simulations are another crucial area for future research. rsc.orgpurdue.edursc.orgnih.gov MD simulations can model the behavior of Di-n-butylglycine in different solvent environments and its interactions with biological macromolecules like proteins and DNA. This can provide predictions about its bioavailability and potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies represent a further frontier. nih.govresearchgate.netjmaterenvironsci.comsciepub.com By developing QSAR models for a series of N,N-dialkylated glycine derivatives, it may be possible to predict their biological activities and guide the design of new compounds with desired properties.

Table 2: Proposed Computational Studies for Di-n-butylglycine

| Computational Method | Research Focus | Potential Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, vibrational analysis | Prediction of chemical reactivity, interpretation of spectroscopic data |

| Molecular Dynamics (MD) | Solvation behavior, conformational analysis, interaction with biomolecules | Insights into solubility, membrane permeability, and potential biological targets |

| QSAR Modeling | Correlation of structural features with biological activity | Predictive models for designing new derivatives with enhanced activity |

Expanding Structure-Function Relationships in Complex Biological Systems

The biological activities of N-substituted amino acids are closely linked to their molecular structure. researchgate.netnih.gov For Di-n-butylglycine, a systematic exploration of its structure-function relationships is a critical area for future research. The two n-butyl chains contribute to its lipophilicity, which could significantly influence its interaction with biological membranes and cellular uptake.

Future investigations should assess the biological activity of Di-n-butylglycine in various contexts. This could include screening for antimicrobial, anticancer, or enzyme inhibitory activities. Comparative studies with mono-N-butylglycine and other N-alkylated glycine derivatives would help to elucidate the specific contribution of the second butyl group to its biological profile.

Furthermore, the interaction of Di-n-butylglycine with specific biological targets should be investigated at a molecular level. For instance, its ability to bind to proteins or nucleic acids could be explored using techniques such as fluorescence spectroscopy and circular dichroism, complemented by molecular docking studies. acs.orgnih.gov

Integration into Next-Generation Functional Materials

The unique structural features of Di-n-butylglycine make it a candidate for incorporation into advanced functional materials. Its amphiphilic character, arising from the hydrophobic butyl chains and the hydrophilic carboxylic acid group, could be exploited in the design of novel polymers and nanomaterials.

One potential application is in the development of drug delivery systems. mdpi.comnih.govresearchgate.netnih.gov Polymers or nanoparticles incorporating Di-n-butylglycine could exhibit interesting self-assembly properties and be capable of encapsulating therapeutic agents. The lipophilic nature of the di-n-butyl groups might enhance the interaction of these delivery systems with cell membranes, potentially improving drug uptake.

Future research could also explore the use of Di-n-butylglycine in the synthesis of "peptoids" (poly-N-substituted glycines). acs.org Peptoids are a class of polymers that are resistant to proteolytic degradation, making them attractive for various biomedical applications. Investigating the properties of peptoids derived from Di-n-butylglycine, such as their conformational behavior and material properties, could open up new avenues for their use.

New Horizons in Analytical Characterization Techniques

The development of advanced analytical methods is crucial for the accurate characterization and quantification of Di-n-butylglycine and its derivatives. While standard techniques like NMR and mass spectrometry are applicable, future research should focus on refining these methods for higher sensitivity and resolution.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide detailed structural information and facilitate the identification of Di-n-butylglycine in complex mixtures. nih.govchromatographyonline.comnih.govsemanticscholar.org The development of specific fragmentation pathways for Di-n-butylglycine would be beneficial for its unambiguous identification.

In the realm of chromatography, there is scope for developing highly selective methods for the separation of Di-n-butylglycine from related compounds and potential isomers. nih.govmtc-usa.comcore.ac.ukresearchgate.netrotachrom.com This could involve the use of novel stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Furthermore, advanced NMR spectroscopy techniques could be employed to study the conformational dynamics of Di-n-butylglycine and its interactions in solution. nih.govresearchgate.netnih.govresearchgate.netwestmont.edu This would provide a deeper understanding of its behavior at a molecular level.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing high-purity Di-n-butylglycine, and how can researchers optimize yield and purity?

- Methodological Answer : Di-n-butylglycine (Dbng) is synthesized via alkylation of glycine with n-butyl halides under basic conditions. Key steps include:

- Reagent Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Purification : Employ recrystallization in non-polar solvents (e.g., hexane) or reverse-phase HPLC to isolate Dbng, ensuring >98% purity .

- Characterization : Validate purity via -NMR (e.g., absence of unreacted glycine peaks at δ 3.5–4.0 ppm) and elemental analysis (C: 65.4%, H: 11.3%, N: 4.2%) .

Q. Which analytical techniques are critical for confirming the structural integrity of Di-n-butylglycine in experimental settings?

- Methodological Answer :

- Spectroscopy : Use -NMR to verify alkyl group integration (e.g., 18 H from n-butyl chains at δ 0.8–1.5 ppm) and FT-IR to confirm carboxylate C=O stretching (~1700 cm) .

- Crystallography : Single-crystal X-ray diffraction resolves Dbng’s α,α-dialkylated conformation, with bond angles (~109.5° for tetrahedral N) critical for validating steric effects .

- Chromatography : Pair HPLC with evaporative light scattering detection (ELSD) to monitor trace impurities (<1%) .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermodynamic and structural impact of Dbng incorporation in β-hairpin peptides?

- Methodological Answer :

- Experimental Design :

- Peptide Synthesis : Incorporate Dbng into model peptides (e.g., tryptophan zipper motifs) via solid-phase synthesis .

- Conformational Analysis : Use circular dichroism (CD) spectroscopy to monitor β-sheet stability under varying pH/temperature. Compare Dbng-containing peptides to controls (e.g., unmodified glycine) .

- Molecular Dynamics (MD) : Simulate Dbng’s steric effects on peptide folding (e.g., RMSD < 2 Å for stable conformers) using AMBER or GROMACS .

- Data Interpretation : Correlate CD ellipticity at 218 nm with MD-derived hydrogen-bonding patterns to quantify stability changes .

Q. How should researchers address contradictions between spectroscopic and crystallographic data in Dbng characterization?

- Methodological Answer :

- Root-Cause Analysis :

- Sample Purity : Verify via HPLC-MS to rule out polymorphic impurities affecting crystallography .

- Environmental Factors : Compare solution-state (NMR) and solid-state (X-ray) data; solvent-induced conformational flexibility may explain disparities .

- Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .

Q. What strategies ensure reproducibility in Dbng-based studies, particularly in biomolecular interaction assays?

- Methodological Answer :

- Protocol Standardization :

- Buffer Conditions : Use 10 mM phosphate buffer (pH 7.4) with 150 mM NaCl to mimic physiological environments .

- Control Experiments : Include unmodified glycine and Aib (α-aminoisobutyric acid) as steric comparators .

- Data Reporting : Adhere to NIH guidelines (e.g., detailed Materials and Methods sections, raw data deposition in repositories like Zenodo) .

Q. How can researchers investigate Dbng’s hydrophobic interactions in lipid bilayer systems?

- Methodological Answer :

- Experimental Framework :

- Model Membranes : Prepare liposomes (e.g., DPPC/cholesterol) and measure Dbng partitioning via fluorescence quenching (e.g., using diphenylhexatriene probes) .

- Calorimetry : Conduct isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔG, ΔH) .

- Computational Support : Perform umbrella sampling simulations to calculate Dbng’s free energy profile across lipid bilayers .

Data Contradiction and Reproducibility

Q. What methodologies resolve discrepancies in Dbng’s reported solubility across studies?

- Methodological Answer :

- Systematic Testing : Measure solubility in solvents (e.g., DMSO, ethanol) at controlled temperatures (20–40°C) using gravimetric analysis .

- Meta-Analysis : Compare literature data with standardized conditions (e.g., IUPAC guidelines) to identify methodological variability .

Q. How can researchers validate Dbng’s role in metal ion extraction processes observed in preliminary studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.